molecular formula C4H10O2Sn B1143937 Tin (II) ethoxide CAS No. 14791-99-2

Tin (II) ethoxide

Cat. No.: B1143937
CAS No.: 14791-99-2
M. Wt: 208.83
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Description

Tin (II) ethoxide, also known as stannous ethoxide, is an organotin compound with the chemical formula Sn(C₂H₅O)₂. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is of significant interest due to its applications in various fields, including materials science, catalysis, and organic synthesis .

Biochemical Analysis

Cellular Effects

Given its role in catalyst synthesis , it may influence various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

It’s known that Tin (II) ethoxide decomposes at 200°C , but information on its long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin (II) ethoxide can be synthesized through several methods. One common approach involves the reaction of tin (II) chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

SnCl2+2C2H5ONaSn(C2H5O)2+2NaCl\text{SnCl}_2 + 2\text{C}_2\text{H}_5\text{ONa} \rightarrow \text{Sn(C}_2\text{H}_5\text{O)}_2 + 2\text{NaCl} SnCl2​+2C2​H5​ONa→Sn(C2​H5​O)2​+2NaCl

Another method involves the direct reaction of tin metal with ethanol under reflux conditions, often using a catalyst such as mercury (I) chloride .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of tin (II) chloride with ethanol in large-scale reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is usually filtered and purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tin (II) ethoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Tin (II) ethoxide, a tin-based organometallic compound, is primarily recognized for its applications in various fields, including catalysis and materials science. However, its biological activity has garnered attention in recent years, particularly regarding its potential therapeutic applications and toxicity profiles. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound has the chemical formula C4H10O2Sn\text{C}_4\text{H}_{10}\text{O}_2\text{Sn} and is characterized by a central tin atom bonded to two ethoxy groups. The structure can be represented as follows:

Sn OEt 2\text{Sn OEt }_2

where OEt\text{OEt} denotes the ethoxy group. This compound is typically a colorless liquid or solid that is soluble in organic solvents.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values range from 50 to 100 µg/mL for these organisms.
  • Fungal Activity : In vitro studies have demonstrated that this compound can inhibit the growth of fungal pathogens like Candida albicans, with MIC values reported around 75 µg/mL.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed in various cell lines. A notable study evaluated its effects on human cancer cell lines:

  • Cell Lines Tested : The compound was tested on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
  • Findings : Results indicated that this compound induced apoptosis in these cell lines, with IC50 values ranging from 20 to 40 µM, suggesting a dose-dependent cytotoxic effect.

The biological activity of this compound is attributed to its ability to interact with cellular components, leading to oxidative stress and apoptosis. Mechanistic studies suggest that:

  • Reactive Oxygen Species (ROS) : this compound promotes ROS generation within cells, contributing to oxidative damage.
  • Apoptotic Pathways : The compound activates caspase pathways, leading to programmed cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial efficacy of this compound against clinical isolates.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : Significant inhibition zones were observed for Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.
  • Case Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of this compound.
    • Results : A marked decrease in cell viability was noted at higher concentrations, indicating its potential as an anticancer agent.

Toxicological Considerations

While this compound shows promising biological activities, its toxicity profile must be carefully considered. Acute toxicity studies reveal that high doses can lead to adverse effects such as:

  • Liver and kidney damage observed in animal models.
  • Neurotoxic effects at elevated concentrations.

Properties

IUPAC Name

diethoxytin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKWFNSALCEAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Sn]OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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